Neopentyl glycol diacrylate

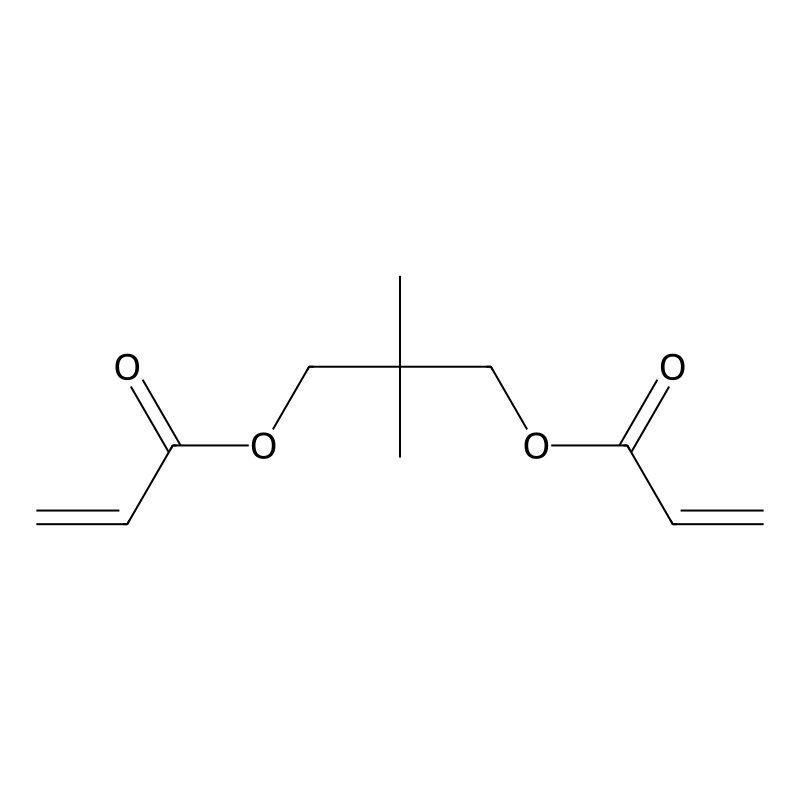

CH2CHCOOCH2C(CH3)2CH2OCOCHCH2

C11H16O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2CHCOOCH2C(CH3)2CH2OCOCHCH2

C11H16O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Polymer Synthesis and Material Development:

NPGDA plays a crucial role in the synthesis and modification of polymers for diverse research purposes. Its key functions include:

- Crosslinking agent: NPGDA links individual polymer chains together, forming a more robust and stable network structure. This is vital in developing materials with desired mechanical properties like strength, rigidity, and resistance to solvents [].

- Control of polymer properties: By adjusting the amount of NPGDA used, researchers can fine-tune the crosslinking density and consequently influence various material properties like elasticity, thermal stability, and water absorption [].

- Functionalization: NPGDA can be incorporated into polymers containing specific functional groups, allowing researchers to tailor the material's interaction with light, electricity, or biological molecules [].

These applications of NPGDA span various research fields, including:

- Development of hydrogels for drug delivery and tissue engineering []

- Creation of photoresists for microfabrication in electronics and optics []

- Synthesis of biocompatible polymers for medical devices and implants []

Surface Modification and Functionalization:

NPGDA's ability to form covalent bonds with various materials makes it valuable for surface modification and functionalization in research settings. This is achieved by:

- Grafting polymers onto surfaces: NPGDA can be used to covalently attach specific polymers onto different surfaces, such as glass, metals, or nanoparticles. This allows researchers to control surface properties like wettability, adhesion, and biocompatibility.

- Introducing functional groups: By incorporating NPGDA with specific functional groups, researchers can modify surfaces to interact with specific molecules or cells, enabling applications in biosensing, biocatalysis, and cell culture studies.

These surface modification techniques using NPGDA are utilized in various research areas:

- Development of biosensors for disease detection and environmental monitoring

- Modification of cell culture surfaces to study cell behavior and adhesion

- Functionalization of nanoparticles for targeted drug delivery and imaging

Neopentyl glycol diacrylate is a di-functional acrylic monomer characterized by its two acrylate groups, which are capable of undergoing radical polymerization. Its chemical structure comprises a neopentyl glycol core, which provides a central spacer between the acrylate groups, enhancing the flexibility and rigidity of the resulting polymers. The presence of two methyl groups attached to the central carbon atom introduces steric hindrance, affecting the reactivity of the acrylate groups and the properties of the final polymer .

NPGDA can be harmful if inhaled, ingested, or absorbed through the skin []. It can cause skin irritation, allergic skin reactions, and serious eye irritation. Here are some safety points to consider:

- Acute Toxicity: While data on acute toxicity is limited, NPGDA is not expected to be acutely toxic through oral, dermal, or inhalation exposure based on available information [].

- Skin Sensitization: NPGDA can cause skin sensitization, leading to allergic reactions upon repeated exposure [].

- Personal Protective Equipment: It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling NPGDA [].

The primary chemical reaction involving neopentyl glycol diacrylate is free radical polymerization. This process is initiated by an initiator that decomposes to form free radicals, which then react with the double bonds of the acrylate groups. The simplified reaction can be represented as follows:

textInitiator -> RadicalsRadicals + Neopentyl Glycol Diacrylate -> New Radicals (propagation)New Radicals + Neopentyl Glycol Diacrylate -> Polymer Chain Growth

Under extreme conditions, such as high heat or strong acids or bases, neopentyl glycol diacrylate may decompose, potentially releasing harmful fumes or breaking down into smaller molecules .

The synthesis of neopentyl glycol diacrylate typically involves the esterification of acrylic acid with neopentyl glycol in the presence of an acid catalyst. While specific detailed methods are not extensively documented in literature, this general approach is common for producing diacrylate esters .

Neopentyl glycol diacrylate is widely used in various applications due to its ability to form durable polymers through radical polymerization. Key applications include:

- Coatings: Used in protective coatings due to its durability and resistance.

- Inks: Employed in printing inks for enhanced adhesion and gloss.

- Adhesives: Utilized in adhesives that require rapid curing under ultraviolet light .

Interaction studies on neopentyl glycol diacrylate focus primarily on its reactivity with other monomers and additives during polymerization processes. Its steric hindrance affects how it interacts with other compounds, influencing polymer properties such as flexibility, strength, and curing speed. Additionally, safety studies indicate that it can cause skin sensitization and irritation upon contact .

Neopentyl glycol diacrylate shares similarities with several other compounds in terms of structure and functionality. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethylolpropane diacrylate | Contains two acrylate groups like neopentyl glycol diacrylate | Often used in coatings but less sterically hindered |

| 2-Hydroxyethyl acrylate | A single acrylate group with hydroxyl functionality | More hydrophilic than neopentyl glycol diacrylate |

| Trimethylolpropane triacrylate | Three acrylate groups | Higher functionality leading to more cross-linking |

| Ethylene glycol dimethacrylate | Similar structure but contains methacrylate groups | Different reactivity due to methacrylate nature |

Neopentyl glycol diacrylate's unique steric hindrance from its methyl groups distinguishes it from these compounds, impacting its reactivity and application in specific formulations .

Neopentyl glycol diacrylate is a difunctional acrylic monomer characterized by its two acrylate groups attached to a neopentyl glycol core, which provides unique properties for various industrial applications . The synthesis of this compound involves several chemical processes, with esterification being the primary reaction pathway [2]. This article explores the synthesis and production methods of neopentyl glycol diacrylate, focusing on esterification reactions, catalytic processes, and industrial-scale manufacturing techniques.

Esterification Reactions (Acrylic Acid + Neopentyl Glycol)

The synthesis of neopentyl glycol diacrylate primarily involves the esterification of neopentyl glycol with acrylic acid . This reaction follows a stepwise mechanism where the hydroxyl groups of neopentyl glycol react with the carboxylic acid groups of acrylic acid to form ester bonds, releasing water as a byproduct [2] [3].

Reaction Mechanism

The esterification reaction between neopentyl glycol and acrylic acid proceeds through a nucleophilic addition-elimination mechanism [4]. The reaction begins with the protonation of the carbonyl oxygen of acrylic acid, making the carbonyl carbon more susceptible to nucleophilic attack [5]. The hydroxyl group from neopentyl glycol then attacks this electrophilic carbon, forming a tetrahedral intermediate [6]. Subsequently, this intermediate undergoes elimination of water to form the ester bond [7].

The overall reaction can be represented as:

CH₂=CHCOOH + HOCH₂C(CH₃)₂CH₂OH + CH₂=CHCOOH → CH₂=CHCOOCH₂C(CH₃)₂CH₂OCOCH=CH₂ + 2H₂O [9]

Reaction Parameters

Several parameters significantly influence the esterification reaction efficiency and yield:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 70-120°C | Higher temperatures increase reaction rate but may promote side reactions [9] |

| Molar Ratio (Acrylic acid:Neopentyl glycol) | 2.1:1 to 2.5:1 | Excess acrylic acid drives reaction completion [9] [10] |

| Reaction Time | 3-5 hours | Longer times increase conversion but may affect product quality [9] |

| Pressure | Atmospheric to slight vacuum | Helps remove water to drive equilibrium forward [10] |

Research findings indicate that the formation of monoester is significantly faster than the subsequent esterification to diester [6]. This difference in reaction rates necessitates careful control of reaction conditions to maximize diester yield [6] [7].

Catalytic Processes (Acid Catalysis, Reactive Distillation)

The esterification reaction between neopentyl glycol and acrylic acid requires catalysts to achieve practical reaction rates and high yields [9]. Various catalytic systems have been developed, with acid catalysis being the most common approach [10].

Acid Catalysis

Strong acid catalysts are typically employed to accelerate the esterification reaction [9]. These catalysts function by protonating the carbonyl oxygen of acrylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of neopentyl glycol [11].

Common acid catalysts used in the synthesis of neopentyl glycol diacrylate include:

| Catalyst | Typical Loading (wt%) | Advantages | Disadvantages |

|---|---|---|---|

| p-Toluenesulfonic acid | 0.5-4% | High activity, good selectivity | Corrosive, difficult separation [6] [9] |

| Sulfuric acid | 1-3% | Low cost, high activity | Corrosive, side reactions [10] |

| Heterogeneous acid resins (e.g., Amberlyst 15) | 5-10% | Reusable, easy separation | Lower activity than homogeneous catalysts [6] |

| Sodium bisulfate | 2-5% | Moderate activity, less corrosive | Longer reaction times [10] [11] |

Research has shown that gellular type resins like Dowex 50WX2 and macroreticular resins like Amberlyst 15 can be effective heterogeneous catalysts for the esterification of neopentyl glycol [6]. These catalysts offer the advantage of easy separation from the reaction mixture and potential reusability [6] [10].

Reactive Distillation

Reactive distillation combines reaction and separation in a single unit operation, offering significant advantages for equilibrium-limited reactions like esterification [10]. In this process, the water byproduct is continuously removed from the reaction mixture, shifting the equilibrium toward product formation according to Le Chatelier's principle [11] [12].

The reactive distillation process for neopentyl glycol diacrylate synthesis typically involves:

- Charging the reactor with neopentyl glycol, acrylic acid, catalyst, and often a solvent that forms an azeotrope with water [9] [10]

- Heating the mixture to reaction temperature while continuously removing the water-solvent azeotrope [9]

- Returning the condensed solvent to the reaction mixture while separating the water [10]

- Continuing the process until the desired conversion is achieved [9] [12]

Common solvents used in reactive distillation include n-hexane, toluene, and cyclohexane, which form low-boiling azeotropes with water [9] [10]. The continuous removal of water can increase the conversion from approximately 65-70% to over 90% [10] [12].

Industrial-Scale Manufacturing (Purification, Yield Optimization)

The industrial production of neopentyl glycol diacrylate requires careful process design and optimization to achieve high yields, purity, and economic viability [9] [12].

Industrial Process Design

A typical industrial process for neopentyl glycol diacrylate production consists of the following steps:

- Raw material preparation and feeding [9]

- Esterification reaction in a jacketed reactor equipped with stirring and temperature control [9] [10]

- Water removal through reactive distillation or azeotropic distillation [10]

- Product purification through washing, neutralization, and distillation [9] [12]

- Stabilization with polymerization inhibitors [9]

- Packaging and storage [12]

Industrial reactors for neopentyl glycol diacrylate production are typically equipped with efficient mixing systems, precise temperature control, and facilities for continuous water removal [9] [10]. The reaction is usually conducted in batch or semi-batch mode, although continuous processes have been developed for larger-scale operations [10] [12].

Purification Techniques

Purification of crude neopentyl glycol diacrylate is crucial to meet the stringent quality requirements for commercial applications [9]. The main impurities include unreacted starting materials, monoester intermediates, oligomers, and catalyst residues [10] [12].

Common purification techniques include:

| Purification Method | Purpose | Typical Conditions |

|---|---|---|

| Neutralization | Removal of acid catalyst | pH adjustment to 7.0-7.5 with 10-15% NaOH solution [9] [10] |

| Washing | Removal of water-soluble impurities | Multiple washes with water or sodium chloride solution [9] |

| Phase separation | Separation of organic and aqueous phases | Settling or centrifugation [9] [10] |

| Vacuum distillation | Removal of volatile components | 45-50°C, <10 mm Hg pressure [9] [10] |

| Filtration | Removal of solid impurities | Various filtration media [9] |

Research has shown that the purification process significantly impacts the color, stability, and performance of the final product [9] [10]. For instance, the addition of activated carbon (50-500 ppm) during the reaction can act as a decolorizing agent, improving the visual appearance of the final product [9].

Yield Optimization

Optimizing the yield of neopentyl glycol diacrylate is essential for economic viability in industrial production [10] [12]. Several strategies have been developed to maximize yield:

Optimizing reaction parameters: Temperature, pressure, catalyst concentration, and reactant ratios are carefully controlled to maximize conversion while minimizing side reactions [9] [10].

Polymerization inhibition: Addition of inhibitors such as hydroquinone (100-250 ppm), p-hydroxyanisole (100-250 ppm), phenothiazine (50-100 ppm), or copper sulfate (300-500 ppm) prevents unwanted polymerization during synthesis and purification [9] [10].

Water removal strategies: Efficient water removal through azeotropic distillation or reactive distillation shifts the equilibrium toward product formation [10] [12].

Catalyst selection and recycling: Using heterogeneous catalysts allows for easier separation and potential reuse, improving process economics [6] [10].

Process integration: Integrating reaction and separation steps reduces energy consumption and improves overall efficiency [10] [12].

Industrial data indicates that optimized processes can achieve yields of 85-95% with purities exceeding 89% [9] [12]. The table below summarizes typical industrial process parameters and their impact on yield:

| Process Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 70-120°C | Higher temperatures increase reaction rate but may reduce selectivity [9] [10] |

| Catalyst Loading | 1-5 wt% | Higher loadings increase rate but may cause side reactions [9] |

| Acrylic Acid:Neopentyl Glycol Ratio | 2.1:1 to 2.5:1 | Higher ratios improve conversion but increase separation costs [9] [10] |

| Water Removal Efficiency | >90% | More efficient water removal increases yield [10] [12] |

| Reaction Time | 3-5 hours | Longer times increase conversion but may reduce product quality [9] |

Recent advancements in process technology have focused on developing more environmentally friendly and energy-efficient production methods [10] [12]. These include the use of heterogeneous catalysts, solvent-free systems, and continuous flow processes that offer improved yields and reduced waste generation [6] [10] [12].

Physical Description

LIQUID.

Color/Form

XLogP3

Boiling Point

Flash Point

Vapor Density

Relative vapor density (air = 1): 7.3

Density

Relative density (water = 1): 1.0

LogP

Melting Point

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

Vapor pressure, Pa at 20 °C: 4

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Acrylates can be prepared by ... dehydration of the corresponding hydroxyalkanoic acid, saponification of the alkene nitrile, catalytic hydration of acetylene and carbon monoxide, or the reaction of acetone with hydrocyanic acid. /Acrylates/

ESTERIFICATION OF NEOPENTYL GLYCOL WITH ACRYLIC ACID

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Rubber product manufacturing

2-Propenoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester: ACTIVE

... Hydroquinone or monomethyl ether hydroquinone are added to acrylic monomers to stabilize them ... . /Acrylic ester monomers/

Analytic Laboratory Methods

Retention times for acrylates were measured with 2 different columns (C18 corasil and C8 lichrosorb) using reverse-phase high pressure liquid chromatography in order to obtain the partition coefficients of acrylates between 1-octanol and water (log p). /Acrylates/